molecular formula C4H7F2N B039680 3,3-Difluoropyrrolidine CAS No. 316131-01-8

3,3-Difluoropyrrolidine

Cat. No.: B039680
CAS No.: 316131-01-8
M. Wt: 107.1 g/mol
InChI Key: KVTUSMPNLUCCQO-UHFFFAOYSA-N
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Description

3,3-Difluoropyrrolidine: is an organic compound with the molecular formula C4H7F2N . It is a fluorinated derivative of pyrrolidine, characterized by the presence of two fluorine atoms at the 3-position of the pyrrolidine ring.

Mechanism of Action

Target of Action

3,3-Difluoropyrrolidine is primarily used as a building block in the synthesis of various compounds, including triazole substituted prolyl difluoropyrrolidines and dual leucine zipper kinase (DLK) inhibitors . These compounds target specific enzymes, such as dipeptidyl peptidase-4 and DLK , respectively .

Mode of Action

For instance, when used in the synthesis of dipeptidyl peptidase-4 inhibitors , it contributes to the inhibition of the enzyme, affecting the regulation of insulin secretion .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific compounds it is used to synthesize. For example, in the case of dipeptidyl peptidase-4 inhibitors, the compound plays a role in the glucagon-like peptide-1 (GLP-1) pathway , which is involved in the regulation of glucose homeostasis .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats, dogs, and humans . The compound is rapidly absorbed in all species, with maximal plasma concentrations achieved within 1 hour after administration . It is primarily eliminated through metabolism and renal clearance .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific compounds it is used to synthesize. For instance, when used in the synthesis of dipeptidyl peptidase-4 inhibitors, it contributes to the inhibition of the enzyme, leading to increased levels of GLP-1 and improved glucose homeostasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluoride substituents improve the potency of the active pharmaceutical ingredients and enhance their permeability through cell membranes .

Biochemical Analysis

Biochemical Properties

3,3-Difluoropyrrolidine plays a significant role in biochemical reactions. It is used in the synthesis of triazole substituted prolyl difluoropyrrolidines, which are potential inhibitors of dipeptidyl peptidase-4 . It also contributes to the synthesis of dual leucine zipper kinase (DLK) inhibitors .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a building block in the synthesis of other compounds. It contributes to the formation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using the Pd catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: One practical synthesis of 3,3-Difluoropyrrolidine involves starting from commercially available 2,2-dichlorotrifluoro-1-iodoethane. The process includes the radical addition of this compound to ethylene, forming the corresponding iodide. This iodide is then transformed into the primary amine, which is heated with sodium hydrosulfide to form this compound-2-thione. This intermediate is subsequently converted into the target product in high yield .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of toxic, flammable, and hazardous reagents. The production process also avoids the need for column chromatography purification, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Amination: Palladium catalysts are used in allylic amination reactions.

Major Products: The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

  • 3,3-Difluoroazetidine
  • 4,4-Difluoropiperidine
  • 3,3-Difluoropiperidine

Comparison: 3,3-Difluoropyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to 3,3-Difluoroazetidine and 4,4-Difluoropiperidine, this compound offers a different spatial arrangement of fluorine atoms, influencing its reactivity and interaction with biological targets .

Properties

IUPAC Name

3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)1-2-7-3-4/h7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTUSMPNLUCCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382324
Record name 3,3-difluoropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316131-01-8
Record name 3,3-difluoropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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